5-2(Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
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Overview
Description
5-(2-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid is an organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a 1,2-oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom The compound also features a carboxylic acid group and a 2-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylbenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized under acidic conditions to yield the oxazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are selected to minimize environmental impact and ensure the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
5-(2-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce reduced oxazole derivatives.
Scientific Research Applications
5-(2-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to enzymes or receptors. The carboxylic acid group can also form ionic interactions with target molecules, affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
- 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
- 5-(2-chlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Uniqueness
5-(2-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid is unique due to the presence of the 2-methylphenyl substituent, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H11NO3 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-(2-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-7-4-2-3-5-8(7)10-6-9(11(13)14)12-15-10/h2-5,10H,6H2,1H3,(H,13,14) |
InChI Key |
ZNBNKCQDJFEKET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NO2)C(=O)O |
Origin of Product |
United States |
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